molecular formula C10H12ClN3O2 B13640207 (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride

Cat. No.: B13640207
M. Wt: 241.67 g/mol
InChI Key: KZPXVDUJDVDTEQ-QRPNPIFTSA-N
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Description

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a pyrrolo[2,3-b]pyridine moiety, and a propanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Attachment of the Propanoic Acid Group: This step involves the use of esterification or amidation reactions to attach the propanoic acid group to the pyrrolo[2,3-b]pyridine core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using reagents like halogens, amines, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to mimic natural substrates makes it valuable in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility allows for its incorporation into various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

(2S)-2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H/t8-;/m0./s1

InChI Key

KZPXVDUJDVDTEQ-QRPNPIFTSA-N

Isomeric SMILES

C1=CC2=C(N=C1)N(C=C2)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl

Origin of Product

United States

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